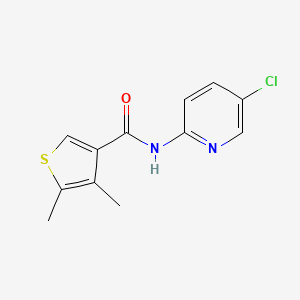

![molecular formula C19H27N5O2S2 B4778428 2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4778428.png)

2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide

Overview

Description

This compound belongs to a class of compounds with a benzothienopyrimidinyl structure. These structures are often studied for their biological activities and are synthesized using multi-step chemical processes.

Synthesis Analysis

- Lei et al. (2017) outlined the synthesis of a related compound using a three-step process: condensation, chlorination, and nucleophilic substitution. The compound was synthesized from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The total yield was 43% (Lei, Wang, Xiong, & Lan, 2017).

- Santagati et al. (1993) synthesized a similar compound, a hexahydro derivative, from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate (Santagati, Santagati, & Modica, 1993).

Molecular Structure Analysis

- Subasri et al. (2016) discussed the molecular structure of a related compound, noting a folded conformation about the methylene C atom of the thioacetamide bridge. The structure was characterized by intramolecular hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

- Youssef (2009) reported the reactions of a similar compound, 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile, with benzylidenemalononitriles, leading to various derivatives (Youssef, 2009).

Physical Properties Analysis

- Specific physical properties such as melting points, solubility, or crystalline nature were not explicitly detailed in the available literature for this exact compound.

Chemical Properties Analysis

- Similar compounds have been shown to exhibit biological activities like anti-inflammatory and antimicrobial properties. For example, Ashalatha et al. (2007) synthesized derivatives with anti-inflammatory and CNS depressant activities (Ashalatha, Narayana, Raj, & Kumari, 2007).

Mechanism of Action

Target of Action

The primary target of this compound is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes .

Mode of Action

The compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain . This disruption prevents the degradation of NRF2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant genes .

Biochemical Pathways

Upon activation, NRF2 induces the expression of NQO1 and HO-1 in Hepa-1c1c7 cells . NQO1 and HO-1 are well-known targets of the NRF2 transcription factor and play significant roles in the cellular defense system . NQO1 is involved in the detoxification of quinones, while HO-1 has anti-inflammatory and cytoprotective effects .

Pharmacokinetics

The compound exhibits moderate stability in human, rat, and mouse liver microsomes . This suggests that it has a favorable pharmacokinetic profile, with an optimum half-life (T 1/2) and intrinsic clearance (Cl int) . .

Result of Action

The compound exhibits anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells . It reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) . This suggests that the compound can effectively modulate the inflammatory response at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The compound 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide activates the NRF2 pathway, which is expected to exhibit anti-inflammatory activity . It has been confirmed as an activator of NQO1 and HO-1 expression, the two well-known targets of the NRF2 transcription factor .

Cellular Effects

In cellular studies, this compound has shown anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells) . The anti-inflammatory activity of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide is associated with its ability to activate NRF2 .

Molecular Mechanism

The molecular mechanism of action of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide involves its direct interaction with the Kelch domain of KEAP1, a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex .

Temporal Effects in Laboratory Settings

The compound has shown no toxicity up to 100 μM on Hepa-1c1c7 and RAW 264.7 cells . The metabolic stability of this compound was studied in vitro using human, rat, and mouse liver microsomes and showed optimum half-life (T 1/2) and intrinsic clearance (Cl int) .

properties

IUPAC Name |

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2S2/c20-17-16-13-4-1-2-5-14(13)28-18(16)23-19(22-17)27-12-15(25)21-6-3-7-24-8-10-26-11-9-24/h1-12H2,(H,21,25)(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIUFUXSNIUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)NCCCN4CCOCC4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(4-bromo-2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4778349.png)

![2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B4778350.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B4778361.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4778375.png)

![4-{5-chloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778378.png)

![2-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4778392.png)

![N-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4778396.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4778401.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4778408.png)

![1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine](/img/structure/B4778420.png)

![N-(2-furylmethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4778436.png)

![N-allyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4778440.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B4778449.png)